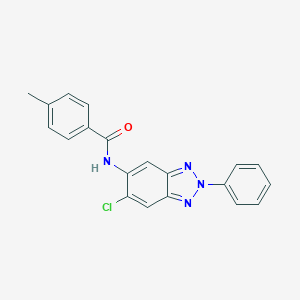
N-(2-carbamoylphenyl)-3-chloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoylphenyl)-3-chloro-4-methoxybenzamide, also known as N-(2-carbamoylphenyl)-3-chloro-4-methoxybenzoic acid amide (CMPA), is a chemical compound that has been extensively studied in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in biochemical and physiological experiments.
Mécanisme D'action
CMPA works by reacting with proteases to form a covalent bond with the active site of the enzyme. This results in the irreversible inhibition of the protease, allowing for the measurement of its activity. The specificity of CMPA for different types of proteases can be modulated by modifying the chemical structure of the molecule, allowing for the development of protease inhibitors with different specificities.
Biochemical and Physiological Effects
CMPA has been shown to inhibit a variety of proteases, including serine proteases, cysteine proteases, and metalloproteases. It has been used to measure the activity of proteases in a variety of biological samples, including blood, urine, and tissue extracts. CMPA has also been used to study the effects of protease inhibitors on cellular processes such as apoptosis, inflammation, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
CMPA has several advantages as a reagent for protease assays, including its high specificity and sensitivity, its stability in a variety of solvents and buffers, and its ease of use. However, it also has some limitations, including its potential toxicity to cells and its limited solubility in water.
Orientations Futures
There are several potential future directions for the use of CMPA in scientific research. One area of interest is the development of new protease inhibitors based on the structure of CMPA, with the goal of improving their specificity and potency. Another area of interest is the use of CMPA in the study of the role of proteases in disease processes such as cancer, inflammation, and neurodegeneration. Finally, the development of new techniques for the detection and quantification of proteases using CMPA could lead to new diagnostic tools for these diseases.
Méthodes De Synthèse
CMPA can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxybenzoic acid with 2-aminobenzamide in the presence of a coupling reagent or by the reaction of 3-chloro-4-methoxybenzoic acid chloride with 2-aminobenzamide in the presence of a base. The resulting product is then purified through recrystallization or column chromatography. The purity of CMPA can be determined using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
CMPA has been widely used in scientific research as a reagent for the detection and quantification of proteases, enzymes that break down proteins. It is commonly used in assays that measure the activity of proteases in biological samples such as blood, urine, or tissue extracts. CMPA is also used in the development of new drugs that target proteases, as well as in the study of the mechanisms of action of existing drugs.
Propriétés
Formule moléculaire |
C15H13ClN2O3 |
|---|---|
Poids moléculaire |
304.73 g/mol |
Nom IUPAC |
N-(2-carbamoylphenyl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-7-6-9(8-11(13)16)15(20)18-12-5-3-2-4-10(12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Clé InChI |
FGSUCPZJQVCDFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)